molecular formula C17H15N3O3S B2942216 N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide CAS No. 1208857-28-6

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2942216
CAS No.: 1208857-28-6
M. Wt: 341.39
InChI Key: WPYWYONBYIJSCO-UHFFFAOYSA-N
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Description

N-(4-(2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a central isoxazole-5-carboxamide scaffold linked to a phenyl group substituted with a 2-oxoethylamine moiety bearing a thiophen-2-ylmethyl substituent. This compound integrates heterocyclic motifs (isoxazole and thiophene) and an amide bond, features common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-16(18-11-14-2-1-9-24-14)10-12-3-5-13(6-4-12)20-17(22)15-7-8-19-23-15/h1-9H,10-11H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYWYONBYIJSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the thiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the thiophene group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol)* Reference
Target Compound Isoxazole-5-carboxamide Thiophen-2-ylmethyl, 2-oxoethylamine ~355.4
Afoxolaner (PS164) Naphthalenecarboxamide Trifluoromethyl, 4,5-dihydroisoxazolyl, chloro-trifluoromethylphenyl ~637.0
Lotilaner (PS166) Thiophene-2-carboxylic acid Trichlorophenyl, trifluoromethyl, [(2,2,2-trifluoroethyl carbamoyl)methyl]amide ~581.8
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate Isoxazole-4-carboxylate 5-Methylthiophen-2-yl, ethyl ester ~279.3
2-Isocyano-N-(thiophen-2-ylmethyl)acetamide (NC6) Acetamide Thiophen-2-ylmethyl, isocyano ~194.2

*Calculated based on molecular formulas inferred from evidence.

Substituent Effects on Bioactivity

  • Thiophene vs. Phenyl Groups : The thiophen-2-ylmethyl group in the target compound may enhance lipophilicity and π-π stacking compared to purely aromatic substituents (e.g., phenyl in afoxolaner). Thiophene’s sulfur atom could also mediate unique binding interactions .
  • Trifluoromethyl vs. Methyl : Afoxolaner and lotilaner incorporate trifluoromethyl groups, which improve metabolic stability and target affinity compared to methyl substituents in simpler analogs .
  • Amide Linkage : The carboxamide group in the target compound is critical for hydrogen bonding, a feature shared with lotilaner’s [(2,2,2-trifluoroethyl carbamoyl)methyl]amide moiety .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are absent, inferences can be drawn:

  • LogP : The thiophene and isoxazole rings likely confer moderate lipophilicity (LogP ~2–3), similar to ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (LogP ~2.5) .
  • Solubility : The amide group may enhance aqueous solubility relative to ester derivatives (e.g., ethyl isoxazole-4-carboxylate).

Inferred Bioactivity

  • Target Engagement : Analogous compounds (e.g., afoxolaner) inhibit invertebrate GABA receptors, suggesting the target compound may interact with similar ion channels .
  • Antimicrobial Potential: Isoxazole-thiophene hybrids have demonstrated activity against bacterial and fungal pathogens in prior studies, though this remains speculative for the target compound .

Biological Activity

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, a carboxamide group, and a thiophenylmethyl moiety. The structural complexity suggests multiple sites for interaction with biological macromolecules, which may contribute to its pharmacological properties.

Property Details
Molecular FormulaC18H16N3O3S
Molecular Weight356.4 g/mol
Key Functional GroupsIsoxazole, Carboxamide, Thiophene

Biological Activity Overview

Studies have indicated that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing isoxazole and thiophene rings have shown significant antimicrobial properties. For instance, derivatives of thiophene are known for their effectiveness against various bacterial strains .
  • Anticancer Potential : The presence of heterocyclic structures like isoxazole is often associated with anticancer properties. Research has demonstrated that modifications to the isoxazole ring can enhance cytotoxicity against cancer cell lines .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Many heterocyclic compounds act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, revealing that compounds with similar functional groups exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria .
  • Anticancer Activity : Another research highlighted the cytotoxic effects of isoxazole derivatives on cancer cell lines, showing IC50 values as low as 0.35 µM against specific cancer types . This suggests that structural modifications can significantly enhance anticancer efficacy.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of isoxazole derivatives indicated that substituents on the isoxazole ring could dramatically influence biological activity. For example, introducing electron-withdrawing groups improved potency against certain pathogens .

Q & A

Q. Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Amide couplingEDCI, DMF, 24h, RT64–76
CyclizationI₂, Et₃N, DMF, 1h, 80°C70–93

Advanced: How can researchers optimize the cyclization step to minimize by-products?

Answer:
By-products often arise from incomplete cyclization or competing reactions. Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics vs. ethanol .
  • Catalyst tuning : Triethylamine (10 mol%) reduces iodine-induced side reactions .
  • Temperature control : Gradual heating (60°C → 80°C) prevents thermal degradation.
  • Real-time monitoring : TLC or HPLC tracks intermediate conversion, allowing early termination to avoid by-products .

Basic: Which spectroscopic techniques confirm the compound’s structure, and what key spectral signatures are expected?

Answer:

  • ¹H/¹³C NMR :
    • Isoxazole C=O at ~165–170 ppm.
    • Thiophene protons as doublets (δ 6.8–7.2 ppm, J = 3–5 Hz).
    • NH peaks (amide) at δ 8.5–10.0 ppm .
  • IR :
    • Stretching vibrations: C=O (1680–1720 cm⁻¹), C-N (1250–1350 cm⁻¹), and thiophene C-S (680–750 cm⁻¹) .
  • Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 385.3 for C₁₈H₁₇N₃O₃S) .

Advanced: How to resolve discrepancies in NMR data between theoretical predictions and experimental results?

Answer:
Discrepancies arise from tautomerism, solvent effects, or impurities. Methodologies include:

  • Dynamic NMR : Variable-temperature experiments identify tautomeric equilibria (e.g., keto-enol shifts) .
  • COSY/HSQC : Assigns coupling patterns to distinguish overlapping signals (e.g., thiophene vs. phenyl protons) .
  • Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ resolves solvent-induced shifts .

Basic: What in vitro assays evaluate the antimicrobial activity of thiophene-containing carboxamides?

Answer:

  • Broth microdilution (CLSI guidelines) : Determines MIC against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Time-kill assays : Quantifies bactericidal/fungistatic effects over 24h .
  • Biofilm inhibition : Crystal violet staining assesses biofilm disruption at sub-MIC concentrations .

Q. Table 2: Biological Activity Data

AssayTarget OrganismIC₅₀/MIC (µg/mL)Reference
AntimicrobialS. aureus8.5
Anticancer (MCF-7)Breast cancer12.3

Advanced: How to design SAR studies to identify functional groups critical for antitumor activity?

Answer:

  • Scaffold diversification : Synthesize analogs with modified thiophene (e.g., 3-methyl substitution) or isoxazole (e.g., 4-nitro) groups .
  • In silico docking : Predict binding affinities to targets (e.g., EGFR kinase) using AutoDock Vina .
  • Cellular assays : Compare cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI) across analogs .
  • Pharmacophore modeling : Identifies essential H-bond acceptors (e.g., carbonyl groups) and hydrophobic regions .

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